Achieving Regulatory CCα and CCβ Levels for Mapenterol in Animal Tissues
In a validated GC-MS method for the multi-residue determination of seven β-agonists in liver and meat, the use of deuterated internal standards, including a Mapenterol analog, enabled the achievement of low detection limits. For Mapenterol specifically, the decision limit (CCα) was 0.49 ng g−1 and the detection capability (CCβ) was 0.60 ng g−1 [1]. These values are well below typical regulatory thresholds, demonstrating the method's fitness for confirmatory analysis.
| Evidence Dimension | Detection Capability (CCβ) |
|---|---|
| Target Compound Data | 0.60 ng g−1 for Mapenterol |
| Comparator Or Baseline | 0.69 ng g−1 for clenpenterol; 0.21 ng g−1 (CCα) for clenbuterol |
| Quantified Difference | Mapenterol's CCβ is 0.60 ng g−1, comparable to other potent β-agonists in the same assay |
| Conditions | GC-MS analysis of bovine liver and meat; method validated per 2002/657/EC using deuterated internal standards |
Why This Matters
This demonstrates that the compound can be reliably detected at sub-ppb levels in complex tissue matrices, a prerequisite for official residue control programs.
- [1] Karamolegou, F., et al. (2018). Multi-Residue Determination of 7 β-Agonists in Liver and Meat Using Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 11, 2925–2942. View Source
